molecular formula C16H14O4 B586887 8-Allyloxy-4,9-dimethyl Psoralen-d5 CAS No. 1795026-59-3

8-Allyloxy-4,9-dimethyl Psoralen-d5

Cat. No. B586887
CAS RN: 1795026-59-3
M. Wt: 275.315
InChI Key: YPHYAHLXEZAINX-MZTCHHLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Allyloxy-4,9-dimethyl Psoralen-d5 is an isotope labelled metabolite of ethanol in humans .


Chemical Reactions Analysis

The chemical reactions involving 8-Allyloxy-4,9-dimethyl Psoralen-d5 are not detailed in the available resources. It is mentioned as a biochemical for proteomics research .


Physical And Chemical Properties Analysis

8-Allyloxy-4,9-dimethyl Psoralen-d5 has a molecular formula of C16H14O4 and a molecular weight of 270.28 g/mol . It has a computed XLogP3-AA of 3.2, no hydrogen bond donors, 4 hydrogen bond acceptors, and 3 rotatable bonds . Its exact mass and monoisotopic mass are 270.08920892 g/mol . It has a topological polar surface area of 48.7 Ų, 20 heavy atoms, and a complexity of 442 .

Scientific Research Applications

Psoralen in Psoriasis Treatment

Psoralens, including 8-methoxypsoralen, are critical in treating psoriasis through oral photochemotherapy with UV radiation (UVA). These compounds, when combined with UVA, have shown substantial effectiveness in clearing psoriasis, supported by numerous clinical trials. Oral 5-methoxypsoralen (5-MOP) has been evaluated as an alternative due to its less erythemogenic properties, though requiring higher UVA doses for effectiveness. The therapeutic mechanism involves the formation of bifunctional adducts with DNA, crucial for mutagenesis and tumor formation, leading to current investigations on non-crosslinking furocoumarins to reduce oncogenic hazards while maintaining therapeutic efficacy (Wolff & Hönigsmann, 1984).

Antimicrobial and Anti-inflammatory Properties

Benzofuran derivatives, including psoralen compounds, are noted for their antimicrobial properties and are being investigated for new therapeutic agents against resistant microbes. These compounds, found widely in natural products, exhibit a range of biological and pharmacological applications, highlighting their potential in drug development for treating skin diseases and beyond. The unique structural features and biological activities of benzofuran make it a privileged structure in drug discovery, especially for designing efficient antimicrobial agents (Hiremathad et al., 2015).

Photochemotherapy Applications

Extracorporeal photopheresis (ECP) utilizes psoralen (8-methoxypsoralen) and UVA light to treat advanced cutaneous T-cell lymphoma (CTCL), indicating prolonged life and significant response rates. Moreover, photopheresis has shown efficacy in treating acute allograft rejection among cardiac, lung, and renal transplant recipients, as well as chronic graft versus host disease and certain autoimmune diseases. The treatment mechanism involves the induction of anticlonotypic immunity against pathogenic T lymphocyte clones, highlighting the broad therapeutic potential of psoralen in immunomodulatory treatments (Oliven & Shechter, 2001).

properties

IUPAC Name

3,5-dimethyl-9-(1,1,2,3,3-pentadeuterioprop-2-enoxy)furo[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-4-5-18-16-14-12(10(3)8-19-14)7-11-9(2)6-13(17)20-15(11)16/h4,6-8H,1,5H2,2-3H3/i1D2,4D,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHYAHLXEZAINX-MZTCHHLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C(C3=C(C=C12)C(=CO3)C)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=C([2H])C([2H])([2H])OC1=C2C(=CC3=C1OC=C3C)C(=CC(=O)O2)C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Allyloxy-4,9-dimethyl Psoralen-d5

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